4-(Methylamino)-2-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-2-butanol hydrochloride is an organic compound with the molecular formula C5H13NO·HCl It is a derivative of butanol, featuring a methylamino group attached to the second carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-2-butanol hydrochloride typically involves the reaction of 2-butanone with methylamine. The process can be summarized as follows:
Reaction of 2-butanone with methylamine: This step involves the nucleophilic addition of methylamine to 2-butanone, forming an intermediate imine.
Reduction of the imine: The intermediate imine is then reduced, usually with a reducing agent such as sodium borohydride, to yield 4-(Methylamino)-2-butanol.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the 4-(Methylamino)-2-butanol to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)-2-butanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The methylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products include ketones and aldehydes.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
4-(Methylamino)-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Dimethylamino)-2-butanol hydrochloride
- 3-(Methylamino)-1-propanol hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Comparison: 4-(Methylamino)-2-butanol hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
4-(methylamino)butan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)3-4-6-2;/h5-7H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWVUGBVNFSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.